

Technical Masterclass: 1-Methylazepan-4-one as a Strategic Building Block

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Compound of Interest

Compound Name: 5-Methylazepan-4-ol hydrochloride

Cat. No.: B8025379

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Executive Summary

1-Methylazepan-4-one (CAS 19869-42-2 for HCl salt) represents a critical scaffold in medicinal chemistry, specifically within the domain of seven-membered nitrogen heterocycles. While its primary industrial utility is anchored in the synthesis of the second-generation antihistamine Azelastine, its structural attributes—a flexible azepane ring coupled with a reactive ketone center—offer a versatile platform for designing novel CNS-active agents and enzyme inhibitors.

This guide moves beyond basic catalog data to provide a rigorous, field-proven analysis of its synthesis, reactivity, and application logic. We dissect the Dieckmann condensation route as the gold standard for production and explore the mechanistic nuances that make this molecule a challenging yet rewarding building block.

Chemical Profile & Structural Dynamics

The azepane ring system is conformationally more mobile than its six-membered piperidine counterpart. 1-Methylazepan-4-one exists in a dynamic equilibrium of twist-chair and twist-boat conformations. This flexibility is a double-edged sword: it allows the molecule to adopt induced-fit geometries in protein binding pockets but complicates NMR analysis and stereoselective functionalization.

Property	Specification	Notes
IUPAC Name	1-Methylazepan-4-one	Also: N-Methylhexahydroazepin-4-one
CAS (HCl)	19869-42-2	Preferred form for storage (hygroscopic solid)
CAS (Free Base)	1859-33-2	Unstable oil; prone to oxidation/polymerization
Molecular Weight	127.19 g/mol (Free Base)	163.65 g/mol (HCl Salt)
Basicity (pKa)	~8.6 (Calculated)	Typical tertiary amine behavior
Solubility	Water, Methanol, DMSO	Free base soluble in DCM, EtOAc

Strategic Synthesis: The Dieckmann Protocol[6]

While ring expansion of piperidones is possible, the most robust and scalable route to 1-Methylazepan-4-one is the Dieckmann Condensation of an unsymmetrical diester derived from N-methyl-2-pyrrolidone (NMP). This pathway ensures regio-control and high yield.

Mechanism & Workflow Visualization

The synthesis relies on constructing a linear diester precursor containing both a propionate and a butyrate arm attached to the central nitrogen.



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Figure 1: Step-wise synthesis of 1-Methylazepan-4-one from NMP via Dieckmann Condensation.

Detailed Experimental Protocol

Phase 1: Precursor Assembly

- Ring Opening: Reflux N-methyl-2-pyrrolidone (NMP) with concentrated HCl (1.2–1.5 eq) for 4–6 hours. This hydrolyzes the lactam to 4-(methylamino)butyric acid hydrochloride.
- Esterification: Treat the crude acid with thionyl chloride in methanol (0 °C to RT) to yield methyl 4-(methylamino)butyrate.
- Michael Addition: Dissolve the amino ester in methanol. Add triethylamine (1.5 eq) followed by methyl acrylate (1.2 eq) dropwise at 0 °C. Stir at room temperature for 12 hours.
 - Checkpoint: Monitor by TLC/LCMS. The product is the diester: N-(2-methoxycarbonylethyl)-N-(3-methoxycarbonylpropyl)methylamine.

Phase 2: Cyclization (The Critical Step)

- Dieckmann Conditions: Suspend Potassium tert-butoxide (KOtBu, 1.2 eq) in anhydrous toluene or THF under nitrogen.
- Addition: Add the diester solution dropwise to the base suspension at reflux temperature. The reaction drives the formation of the 7-membered ring via intramolecular Claisen condensation.
 - Note: The product is a [β-keto ester](#).
- Decarboxylation: Reflux the crude [β-keto ester](#) in 6N HCl for 4 hours. This induces hydrolysis of the ester and spontaneous decarboxylation.
- Isolation: Basify to pH 10 with NaOH, extract with DCM, dry over Na₂SO₄, and convert to the HCl salt using HCl/isopropanol for stable storage.

Reactivity & Derivatization Logic

The 4-position ketone is the primary handle for derivatization. However, the steric environment of the 7-membered ring differs from cyclohexanones, often requiring more vigorous conditions or specific catalysts.

A. Reductive Amination (The Azelastine Route)

The most common transformation is the conversion of the ketone to a hydrazine or amine.

- Reagent: Hydrazine hydrate or substituted hydrazines.[4]
- Conditions: Reflux in ethanol/acetic acid to form the hydrazone, followed by reduction with mild hydride donors (e.g., KBH_4 , NaBH_3CN) or catalytic hydrogenation.
- Challenge: The flexibility of the ring can lead to mixtures of E/Z hydrazones, though reduction usually converges to the desired amine.

B. Grignard & Organolithium Addition

Nucleophilic attack at C4 is sterically accessible.

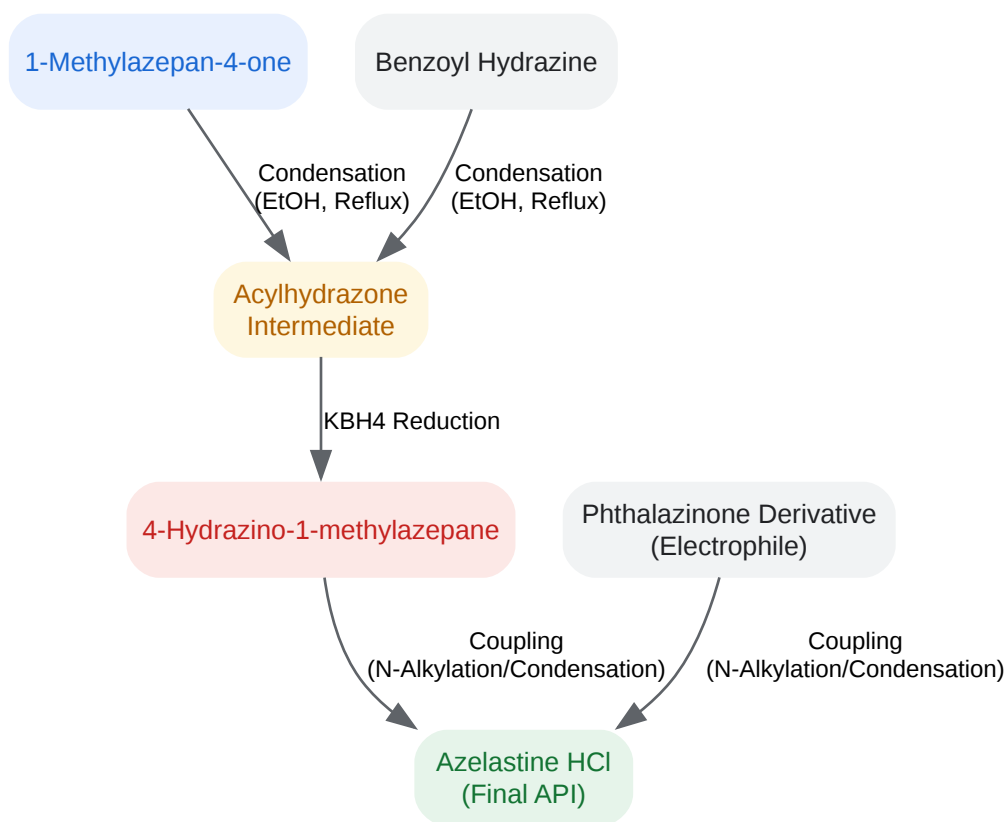
- Outcome: Tertiary alcohols.
- Stereochemistry: Attack usually occurs from the less hindered face, but the conformational mobility of the azepane ring often results in lower diastereoselectivity compared to rigid piperidones.

C. Fischer Indole Synthesis

Reacting 1-methylazepan-4-one with phenylhydrazines under acidic conditions yields pyridocarbazoles (specifically the azepano[4,5-b]indole system). This is a powerful route to tricyclic CNS-active scaffolds.

Case Study: Synthesis of Azelastine

Azelastine demonstrates the industrial relevance of this building block. The synthesis highlights the "hydrazone strategy" to link the azepane ring to the phthalazinone core.



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Figure 2: Integration of 1-Methylazepan-4-one into the Azelastine synthetic pathway.

Process Insight: The intermediate hydrazone is often reduced in situ or in a telescoping process to avoid isolating unstable hydrazine intermediates. The final coupling with the phthalazinone moiety creates the bioactive core.

Handling, Stability & Safety

- **Storage:** The free base is an oil that darkens upon exposure to air (oxidation). Always store as the Hydrochloride (HCl) salt, which is a stable, off-white solid.
- **Hygroscopicity:** The HCl salt is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).
- **Toxicity:** Like many tertiary amines, it is an irritant to eyes and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

- Impurity Profile: Commercial samples often contain traces of the N-oxide or ring-opened byproducts. Verify purity via GC-MS or ¹H-NMR (look for the N-Me singlet at ~2.3 ppm and the alpha-protons of the ketone).

References

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